Nagrestipen
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nagrestipen is a variant of the human macrophage inflammatory protein-1 alpha, also known as ECI 301. It is a protein-based therapeutic compound that has shown significant antitumor activity. This compound has been used in clinical trials for the treatment of cancer, particularly in the contexts of tumors, metastasis, radiation oncology, and the analysis of tumor metastasis .
準備方法
Nagrestipen is synthesized through recombinant DNA technology. The gene encoding the human macrophage inflammatory protein-1 alpha is modified to introduce a single amino acid substitution. This modified gene is then inserted into a suitable expression vector, which is introduced into a host cell line, such as Escherichia coli or Chinese hamster ovary cells. The host cells are cultured under specific conditions to express the modified protein, which is then purified using chromatographic techniques .
化学反応の分析
Nagrestipen, being a protein, primarily undergoes reactions typical of peptides and proteins. These include:
Oxidation: this compound can undergo oxidation reactions, particularly at methionine and cysteine residues, which can affect its stability and activity.
Reduction: Disulfide bonds within the protein can be reduced to free thiol groups using reducing agents like dithiothreitol or beta-mercaptoethanol.
Substitution: Amino acid residues within this compound can be substituted through site-directed mutagenesis to study the effects of specific residues on its activity.
Hydrolysis: Proteolytic enzymes can hydrolyze this compound, breaking it down into smaller peptide fragments
科学的研究の応用
Nagrestipen has been extensively studied for its potential in cancer therapy. It has shown promise in enhancing the antitumor effects of radiotherapy, radiofrequency ablation, and hyperthermia treatment. The compound has been used in preclinical studies to improve tumor growth inhibition and induce the abscopal effect, where treatment of a local tumor leads to regression of untreated distant tumors . Additionally, this compound has been investigated for its role in modulating the immune response, making it a potential candidate for combination therapies in oncology .
作用機序
Nagrestipen exerts its effects by modulating the activity of macrophages, a type of immune cell. The compound is a mutant derivative of macrophage inhibitory protein-1 alpha, which plays a role in the immune response by attracting and activating macrophages. This compound enhances the antitumor effects of local therapies by promoting an immune-mediated response that targets both the treated tumor and distant metastases. This mechanism involves the activation of immune pathways and the release of cytokines that enhance the body’s ability to fight cancer .
類似化合物との比較
Nagrestipen is unique in its ability to enhance the abscopal effect in cancer therapy. Similar compounds include other variants of macrophage inflammatory protein-1 alpha and other cytokines involved in immune modulation. For example:
Macrophage Inflammatory Protein-1 Beta: Another cytokine with similar immune-modulating properties.
Interleukin-2: A cytokine that stimulates the growth and activity of immune cells, used in cancer immunotherapy.
Granulocyte-Macrophage Colony-Stimulating Factor: A cytokine that promotes the production of white blood cells and is used to boost the immune response in cancer patients
This compound’s unique single amino acid substitution and its ability to enhance the abscopal effect make it a promising candidate for further research and development in cancer therapy.
特性
CAS番号 |
166089-33-4 |
---|---|
分子式 |
C338H516N88O108S4 |
分子量 |
0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。